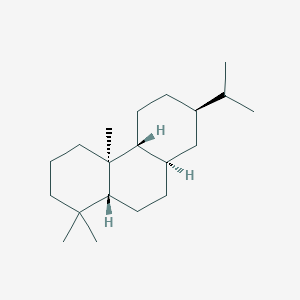
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene is a naturally occurring diterpene compound found in the resin of coniferous trees, particularly in the Pinaceae family. It is a member of the abietane-type diterpenoids, which are known for their diverse biological activities and complex chemical structures. The compound is characterized by its three fused six-membered rings and a variety of functional groups that contribute to its reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene can be achieved through several methods, including:
Total Synthesis: This involves constructing the compound from simple starting materials through a series of chemical reactions. Key steps often include cyclization reactions to form the fused ring system, followed by functional group modifications to achieve the desired structure.
Semi-Synthesis: This method starts with a naturally occurring precursor, such as abietic acid, which is then chemically modified to produce this compound. Common reactions include hydrogenation, oxidation, and rearrangement reactions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of resin from coniferous trees, followed by purification processes such as distillation and crystallization. The extracted resin is then subjected to chemical transformations to isolate and purify this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogenation using catalysts such as palladium on carbon is a typical method.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Abietic acid derivatives.
Reduction: Dihydroabietane.
Substitution: Halogenated abietane derivatives.
Applications De Recherche Scientifique
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities. Research has shown that this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress.
Industry: Utilized in the production of varnishes, adhesives, and other resin-based products due to its chemical stability and adhesive properties.
Mécanisme D'action
The mechanism of action of (2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-Inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It also inhibits cell proliferation by interfering with cell cycle progression.
Comparaison Avec Des Composés Similaires
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Abietic Acid: A precursor to this compound, known for its anti-inflammatory and antimicrobial properties.
Dehydroabietic Acid: An oxidized derivative of abietic acid with potential anticancer activity.
Dihydroabietane: A reduced form of this compound with similar biological activities but different chemical reactivity.
In comparison to these compounds, this compound exhibits a broader range of biological activities and greater chemical versatility, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
18375-16-1 |
|---|---|
Formule moléculaire |
C20H36 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m1/s1 |
Clé InChI |
STIVVCHBLMGYSL-VBEQINLCSA-N |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
SMILES isomérique |
CC(C)[C@@H]1CC[C@@H]2[C@@H](C1)CC[C@H]3[C@]2(CCCC3(C)C)C |
SMILES canonique |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















